1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety linked to a piperidine ring via an oxoacetyl bridge
Preparation Methods
The synthesis of 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an indole derivative is formed from phenylhydrazine and a ketone under acidic conditions . The piperidine ring can be introduced through subsequent reactions involving piperidine derivatives and appropriate coupling agents such as carbodiimides . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing techniques like refluxing in methanol with methanesulfonic acid as a catalyst .
Chemical Reactions Analysis
1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Major products from these reactions include hydroxylated derivatives, substituted indoles, and various oxo compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity . The piperidine ring may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and piperidine-containing molecules. For example:
1H-Indole-3-carbaldehyde: Shares the indole core but lacks the piperidine ring, resulting in different reactivity and biological activity.
N-(1H-Indol-3-yl)acetamide: Another indole derivative with distinct pharmacological properties.
The uniqueness of 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in simpler analogs.
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLMSQRPQVTKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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